Cas no 1601001-95-9 (7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine)

7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine structure
1601001-95-9 structure
商品名:7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine
CAS番号:1601001-95-9
MF:C9H11N3S
メガワット:193.268739938736
CID:5210296
PubChem ID:75481435

7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine 化学的及び物理的性質

名前と識別子

    • Imidazo[2,1-b]benzothiazol-8-amine, 5,6,7,8-tetrahydro-
    • 7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine
    • インチ: 1S/C9H11N3S/c10-6-2-1-3-7-8(6)13-9-11-4-5-12(7)9/h4-6H,1-3,10H2
    • InChIKey: BCXLNHUGNKSPAH-UHFFFAOYSA-N
    • ほほえんだ: S1C2C(N)CCCC=2N2C=CN=C12

7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-153549-0.5g
7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine
1601001-95-9
0.5g
$1043.0 2023-06-05
Enamine
EN300-153549-0.1g
7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine
1601001-95-9
0.1g
$956.0 2023-06-05
Enamine
EN300-153549-5.0g
7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine
1601001-95-9
5g
$3147.0 2023-06-05
Enamine
EN300-153549-0.05g
7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine
1601001-95-9
0.05g
$912.0 2023-06-05
Enamine
EN300-153549-2.5g
7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine
1601001-95-9
2.5g
$2127.0 2023-06-05
Enamine
EN300-153549-1000mg
7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine
1601001-95-9
1000mg
$1086.0 2023-09-26
Enamine
EN300-153549-50mg
7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine
1601001-95-9
50mg
$912.0 2023-09-26
Enamine
EN300-153549-500mg
7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine
1601001-95-9
500mg
$1043.0 2023-09-26
Enamine
EN300-153549-10.0g
7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine
1601001-95-9
10g
$4667.0 2023-06-05
Enamine
EN300-153549-100mg
7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine
1601001-95-9
100mg
$956.0 2023-09-26

7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine 関連文献

7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1601001-95-9 and Product Name: 7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine

The compound identified by the CAS number 1601001-95-9 and the product name 7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine represents a fascinating molecular entity within the realm of heterocyclic chemistry. This intricate structure combines multiple functional groups and cyclical frameworks, making it a subject of significant interest in both academic research and pharmaceutical development.

At the core of this compound's identity lies its unique heterocyclic scaffold, which includes a thia group (sulfur-containing ring) integrated into a tricyclic system. The presence of nitrogen atoms in the structure further enhances its complexity, contributing to a rich array of potential interactions with biological targets. Such features are particularly valuable in the design of molecules with therapeutic potential, as they can modulate enzyme activity, receptor binding, and other key biological processes.

The 7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine framework is not merely an academic curiosity but also a promising candidate for drug discovery initiatives. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of such complex molecules with greater accuracy than ever before. This has opened up new avenues for designing novel therapeutic agents that can address unmet medical needs.

In the context of current research, this compound has been explored for its potential applications in treating various diseases. For instance, studies have suggested that molecules with similar structural motifs may interfere with pathways involved in inflammation and cancer progression. The thia and diazacycloalkane moieties are particularly noteworthy, as they can mimic natural biomolecules and disrupt disease-causing mechanisms.

The synthesis of 7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine presents unique challenges due to its tricyclic nature and multiple chiral centers. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound in sufficient quantities for both laboratory studies and clinical trials. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have played a crucial role in streamlining the synthetic route while maintaining high yields and purity.

One of the most exciting aspects of this compound is its versatility in medicinal chemistry applications. Researchers have leveraged its structural features to develop derivatives with enhanced biological activity or improved pharmacological profiles. For example, modifications to the nitrogen-containing rings can alter the compound's solubility or metabolic stability, making it more suitable for therapeutic use.

The growing interest in 7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine is also driven by its potential as a scaffold for future drug development programs. Pharmaceutical companies are increasingly investing in research to identify novel compounds that can be optimized for specific therapeutic indications. The unique chemical properties of this molecule make it an attractive starting point for generating libraries of candidates for high-throughput screening.

From a chemical biology perspective, understanding the interactions between 7-thia-2,5-diazatricyclo6.4.0.0,2,6dodeca-1(8),3,5-trien-9-amine and biological targets is essential for developing effective treatments. Advances in techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into how this compound binds to enzymes and receptors at the molecular level. These structural insights are critical for rational drug design and optimizing lead compounds.

The future prospects of this compound are further bolstered by ongoing collaborations between academia and industry researchers who are dedicated to exploring its therapeutic potential fully。 By combining experimental approaches with computational modeling, scientists are poised to uncover new applications for 7-thia-2,5-diazatricyclo6。4。0。0,2,6dodeca-l(8),3,5-trien-l9-amine that could benefit patients worldwide。

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